molecular formula C37H42N4O13 B10800447 MC-Doxhzn

MC-Doxhzn

Cat. No.: B10800447
M. Wt: 750.7 g/mol
InChI Key: OBMJQRLIQQTJLR-IFCOIJNUSA-N
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Description

MC-Doxhzn, also known as maleimidocaproyl hydrazone of doxorubicin, is a derivative of the well-known anticancer drug doxorubicin. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its selectivity and reducing its side effects. This compound is an albumin-binding prodrug that releases doxorubicin in acidic environments, such as those found in tumor tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Doxhzn involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:

    Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.

    Linker Attachment: The activated doxorubicin is then reacted with maleimidocaproyl hydrazone to form the this compound conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

MC-Doxhzn undergoes several types of chemical reactions, including:

Scientific Research Applications

MC-Doxhzn has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MC-Doxhzn is unique compared to other similar compounds due to its specific albumin-binding and acid-sensitive properties. Some similar compounds include:

This compound stands out due to its ability to selectively release doxorubicin in acidic tumor environments, making it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

IUPAC Name

N-[[1-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17?,20?,22?,27?,32?,37-/m0/s1

InChI Key

OBMJQRLIQQTJLR-IFCOIJNUSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Origin of Product

United States

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